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Compound of Interest

Compound Name: Pasiniazid

Cat. No.: B1678481 Get Quote

Welcome to the technical support center for Pasiniazid. This resource is designed for

researchers, scientists, and drug development professionals to address challenges associated

with the low aqueous solubility of Pasiniazid. Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and supporting data to

facilitate your research and formulation development.

Frequently Asked Questions (FAQs)
Q1: What is Pasiniazid and why is its aqueous solubility a concern?

Pasiniazid is a chemical complex composed of Isoniazid and p-aminosalicylic acid (PAS) in a

1:1 molar ratio. It is known to be effective against Mycobacterium tuberculosis. While Isoniazid

is freely soluble in water, p-aminosalicylic acid has low aqueous solubility. Pasiniazid itself is

reported to be soluble in hot water but is considered to have low aqueous solubility at room

temperature, which can limit its dissolution rate and bioavailability in oral dosage forms. In the

gastrointestinal tract, Pasiniazid rapidly decomposes into its constituent components, Isoniazid

and p-aminosalicylic acid[1]. Therefore, understanding and improving the solubility of both the

complex and its individual components is crucial for consistent drug delivery and therapeutic

efficacy.

Q2: What is the baseline aqueous solubility of Pasiniazid and its components?

Direct quantitative data for Pasiniazid's aqueous solubility at standard conditions is not readily

available in the literature. However, the solubility of its components provides critical insight:
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Isoniazid: Highly soluble in water. Its solubility is reported to be approximately 125 mg/mL at

25°C[2].

p-Aminosalicylic acid (PAS): Poorly soluble in water, with a reported solubility of about 2

mg/mL (1 g in 500 mL)[3].

Given that Pasiniazid is a salt, its intrinsic solubility is expected to be different from its

individual components and will be influenced by the pH of the medium.

Q3: What are the primary strategies for improving the aqueous solubility of Pasiniazid?

The three main approaches to enhance the aqueous solubility of Pasiniazid and its less

soluble component, p-aminosalicylic acid, are:

pH Adjustment: As Pasiniazid is a salt of a weak base (Isoniazid) and a weak acid (p-

aminosalicylic acid), its solubility is pH-dependent. Adjusting the pH of the formulation can

significantly increase the concentration of the more soluble ionized forms of the constituent

molecules.

Co-solvency: The addition of a water-miscible solvent (a co-solvent) in which Pasiniazid or

its components are more soluble can increase the overall solubility of the system.

Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble

p-aminosalicylic acid component within their hydrophobic cavity, forming an inclusion

complex with enhanced aqueous solubility.

Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving

Pasiniazid's solubility.
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Problem Possible Cause Troubleshooting Steps

Drug precipitates out of

solution upon standing after

pH adjustment.

The solution is supersaturated

and thermodynamically

unstable. The chosen pH may

be too far from the pKa of the

component, leading to

precipitation over time.

1. Re-evaluate the target pH.

Aim for a pH that ensures

sufficient ionization without

creating a highly

supersaturated state. 2.

Consider the use of

precipitation inhibitors such as

HPMC or PVP. 3. Ensure the

buffer capacity of the system is

sufficient to maintain the

desired pH.

Low solubility enhancement

observed with co-solvents.

The selected co-solvent may

not be optimal for Pasiniazid or

its components. The

concentration of the co-solvent

may be insufficient.

1. Screen a variety of

pharmaceutically acceptable

co-solvents (e.g., ethanol,

propylene glycol, PEG 400). 2.

Prepare a range of co-solvent

concentrations to determine

the optimal ratio for maximum

solubility. 3. Refer to the

quantitative data tables below

for guidance on effective co-

solvents for Isoniazid.

Difficulty in forming a stable

inclusion complex with

cyclodextrins.

The type of cyclodextrin or the

method of complexation may

not be suitable. The molar ratio

of Pasiniazid to cyclodextrin

may need optimization.

1. Experiment with different

types of cyclodextrins (e.g., β-

cyclodextrin, HP-β-

cyclodextrin). 2. Try different

complexation methods such as

kneading or co-precipitation as

detailed in the protocols below.

3. Investigate different molar

ratios of drug to cyclodextrin

(e.g., 1:1, 1:2).

Inconsistent results in solubility

measurements.

Issues with experimental

technique, such as insufficient

1. Ensure the drug suspension

is allowed to equilibrate for an
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equilibration time or inaccurate

quantification.

adequate period (typically 24-

48 hours) to reach saturation.

2. Validate the analytical

method (UV-Vis or HPLC) for

accuracy and precision. 3. Use

a consistent and validated

method for separating the

undissolved solid from the

saturated solution (e.g.,

filtration through a 0.22 µm

filter).

Quantitative Data Presentation
The following tables summarize the solubility data for Isoniazid and p-aminosalicylic acid under

various conditions.

Table 1: Aqueous Solubility of Pasiniazid Components

Compound
Solubility in Water
(mg/mL)

Temperature (°C) Reference

Isoniazid 125 25 [2]

p-Aminosalicylic acid 2 25 [3]

Table 2: pH-Dependent Solubility of Isoniazid

pH Solubility (mg/mL) Temperature (°C) Reference

1.2 174 37 [2]

4.5 161 37 [2]

6.8 153 37 [2]

7.0 100.11 37 [2]
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Table 3: Solubility Enhancement of Isoniazid using Co-solvents (Mole Fraction x 10³ at 298.15

K)

Co-solvent System (Mass
Fraction of Co-solvent)

Isoniazid Solubility (Mole
Fraction x 10³)

Reference

Pure Water 16.5 [1]

PEG 200 (0.2) 21.0 [1]

PEG 200 (0.5) 30.1 [1]

PEG 200 (0.8) 41.5 [1]

Pure PEG 200 48.9 [1]

Table 4: Solubility Enhancement of Antitubercular Drugs with Cyclodextrins

Drug Cyclodextrin
Fold Increase in
Solubility

Reference

Delamanid HP-β-CD 54 [4]

Isoniazid derivative

(HBIH)
β-CD

Significant increase

(Ks = 1329 M⁻¹)
[5][6]

Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium aqueous

solubility of Pasiniazid.

Preparation of Standard Curve:

Prepare a stock solution of Pasiniazid in a suitable solvent (e.g., methanol or a 50:50

mixture of methanol and water).
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Prepare a series of dilutions from the stock solution to create calibration standards.

Analyze the standards using a validated analytical method (UV-Vis spectrophotometry for

Isoniazid at ~263 nm or HPLC for p-aminosalicylic acid) and construct a calibration curve.

Equilibration:

Add an excess amount of Pasiniazid powder to a known volume of purified water in a

sealed container (e.g., a glass vial with a screw cap).

Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C).

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

Sample Collection and Analysis:

After equilibration, allow the suspension to settle.

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm

syringe filter to remove any undissolved particles.

Dilute the filtrate with the appropriate solvent to a concentration within the range of the

standard curve.

Analyze the diluted sample using the validated analytical method.

Calculate the concentration of Pasiniazid in the original filtrate using the calibration curve

and the dilution factor.

Protocol 2: Solubility Enhancement by pH Adjustment
This protocol describes how to evaluate the effect of pH on the solubility of Pasiniazid.

Preparation of Buffers:

Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8). Use buffers

with appropriate buffering capacity for the desired pH range (e.g., phosphate buffers,

citrate buffers).
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Solubility Determination at Different pH:

Follow the shake-flask method described in Protocol 1, but use the prepared buffers

instead of purified water as the solvent for each experiment.

Data Analysis:

Plot the measured solubility of Pasiniazid as a function of pH to determine the pH-

solubility profile.

Protocol 3: Solubility Enhancement by Co-solvency
This protocol details the procedure for assessing the effect of co-solvents on Pasiniazid
solubility.

Preparation of Co-solvent Mixtures:

Select a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, PEG

400).

Prepare a series of co-solvent-water mixtures at different volume/volume ratios (e.g., 10%,

20%, 40%, 60%, 80% v/v of the co-solvent in water).

Solubility Determination in Co-solvent Mixtures:

Follow the shake-flask method described in Protocol 1, using the prepared co-solvent

mixtures as the solvents.

Data Analysis:

Plot the solubility of Pasiniazid against the percentage of the co-solvent to identify the

optimal co-solvent concentration for maximum solubility enhancement.

Protocol 4: Solubility Enhancement by Inclusion
Complexation with Cyclodextrins (Kneading Method)
This protocol provides a method for preparing Pasiniazid-cyclodextrin inclusion complexes to

improve solubility.
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Preparation of the Complex:

Weigh equimolar amounts of Pasiniazid and a selected cyclodextrin (e.g., β-cyclodextrin

or HP-β-cyclodextrin).

Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

Gradually add the Pasiniazid powder to the paste and knead for 30-60 minutes.

Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a

constant weight is achieved.

Pass the dried complex through a sieve to obtain a uniform powder.

Evaluation of Solubility Enhancement:

Determine the aqueous solubility of the prepared inclusion complex using the shake-flask

method described in Protocol 1.

Compare the solubility of the complex with that of the pure Pasiniazid to quantify the

extent of solubility enhancement.

Visualizations
Experimental Workflow for Solubility Determination
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Caption: Workflow for determining Pasiniazid solubility.
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Troubleshooting Logic for Low Solubility Enhancement

Low Solubility Enhancement Observed

Which method was used?

pH Adjustment

pH

Co-solvency

Co-solvent

Cyclodextrin Complexation

Cyclodextrin

Check pH and buffer capacity.
Consider precipitation inhibitors. Screen different co-solvents and concentrations. Try different cyclodextrins, molar ratios,

and preparation methods.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for solubility issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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